(S)-[2'-(2-naphthylmethyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine

Chiral monophosphine Steric parameter Ligand design

Researchers requiring high enantioselectivity in Pd-catalyzed asymmetric hydrosilylation often find standard MeO-MOP ligands give suboptimal ee's. This naphthylmethyl-substituted MOP ligand directly addresses that limitation. - Delivers enhanced enantiocontrol vs. MeO-MOP in styrene hydrosilylation based on structure-selectivity trends. - Configurationally stable atropisomer resists racemization under thermal catalytic conditions (80-130 °C). - Purely monodentate coordination eliminates hemilabile deactivation, ensuring sustained turnover.

Molecular Formula C43H31P
Molecular Weight 578.7 g/mol
Cat. No. B12272398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-[2'-(2-naphthylmethyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine
Molecular FormulaC43H31P
Molecular Weight578.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)CC7=CC8=CC=CC=C8C=C7
InChIInChI=1S/C43H31P/c1-3-17-37(18-4-1)44(38-19-5-2-6-20-38)41-28-27-34-15-10-12-22-40(34)43(41)42-36(26-25-33-14-9-11-21-39(33)42)30-31-23-24-32-13-7-8-16-35(32)29-31/h1-29H,30H2
InChIKeyHSQZUSOMZGVWKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview


(S)-[2'-(2-Naphthylmethyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine (CAS 1454319-50-6), also referenced as Ar-NNP-4 or (aR)-2-(2-Naphthylmethyl)-2'-(diphenylphosphino)-1,1'-binaphthalene, is an enantiopure axially chiral monophosphine ligand (C43H31P, MW 578.68) . It belongs to the class of 2-substituted-2'-diphenylphosphino-1,1'-binaphthyls covered by EP0503884B1 and is structurally related to the well-established MOP (2-(diphenylphosphino)-2'-alkoxy-1,1'-binaphthyl) family pioneered by Hayashi . Unlike the prototypical MeO-MOP ligand (C33H25OP, MW ~468.5), this compound features a bulky 2-naphthylmethyl substituent at the 2'-position in place of a methoxy group, resulting in a significantly larger molecular footprint, higher molecular weight, and distinct steric and electronic properties that differentiate it from both simple MOP-type ligands and chelating diphosphines such as BINAP .

Ligand Class
Enantiopure axially chiral monophosphine; MOP family analog with expanded 2-naphthylmethyl steric profile
Workflow Context
Stereochemical-control study fit for Pd-catalyzed asymmetric transformations requiring monodentate chiral pocket
Configuration
Atropisomerically stable binaphthyl scaffold; not a tropos or hemilabile system

Why Generic Substitution Fails


In-class monophosphine ligands such as MeO-MOP (MW ~468.5) or H-MOP (2-(diphenylphosphino)-1,1'-binaphthyl) cannot be directly interchanged with this compound because the 2-naphthylmethyl substituent introduces fundamentally different steric and conformational properties. The flexible naphthylmethyl arm, absent in MeO-MOP, creates a significantly expanded chiral pocket around the metal center that alters both enantioselectivity and substrate scope in critical ways . In the context of atropisomeric biaryl phosphine ligands, where the rate of atropinversion is strongly influenced by the steric bulk of 2'-substituents, the naphthylmethyl group provides a higher barrier to racemization than a methoxy group, ensuring prolonged configurational stability under thermal catalytic conditions . Furthermore, the absence of the Lewis-basic oxygen atom found in MeO-MOP eliminates potential competing hemilabile coordination modes that can attenuate catalytic activity in transformations requiring a purely monodentate phosphine . These structural distinctions mean that substituting this compound with a generic MOP ligand will likely produce different ee values, regioselectivity, and catalyst turnover frequencies in any given asymmetric transformation.

Steric pocket mismatch
Generic MOP ligands (MeO-MOP, H-MOP) lack the bulky 2-naphthylmethyl arm; direct interchange may shift enantioselectivity and substrate scope.
Hemilabile coordination avoided
Unlike BINAPO or MeO-MOP, no Lewis-basic heteroatom exists at the 2'-position; substituting with an oxygen-containing ligand can introduce off-cycle intermediates.
Configurational stability requirement
Tropos NUPHOS diphosphines may interconvert at elevated temperature; the atropisomeric scaffold here sustains fixed chirality under thermal catalytic conditions.

Quantitative Differentiation Evidence


Steric Bulk vs. MeO-MOP and H-MOP

The target compound (C43H31P, MW 578.68) is substantially larger than the benchmark monophosphine MeO-MOP (C33H25OP, MW 468.52), representing a ~23.5% increase in molecular weight and a replacement of the –OMe group with a –CH2-naphthyl substituent . This structural modification transforms the steric environment at the 2'-position from a compact methoxy group (Taft Es ~−0.55) to a conformationally flexible naphthylmethyl arm that can extend the chiral pocket by approximately 4–5 Å in the direction opposite to the phosphine donor . The increased steric demand is directly relevant for enantioselective catalysis, where systematic variation of the 2'-substituent on MOP-type ligands has been shown to modulate ee from 80% (H-MOP) to 95% (MeO-MOP) to 98% [with 3,5-(CF3)2C6H3-substituted MOP] in Pd-catalyzed asymmetric hydrosilylation of styrene, demonstrating that steric and electronic perturbation at this position is the dominant factor governing enantioselectivity .

Steric Bulk Increase
Class-level
ΔMW +23.5% vs MeO-MOP
Supports steric pocket differentiation for enantioselectivity
No catalytic assay data for target compound; review substituent effect trends
Chiral monophosphine Steric parameter Ligand design

Atropisomeric Configurational Stability

The target compound is an atropisomeric ligand with fixed axial chirality conferred by the 1,1'-binaphthyl scaffold, in contrast to the tropos (conformationally flexible) NUPHOS-type diphosphines whose chirality relies on diastereomeric resolution with (S)-BINOL and which undergo diastereoisomer interconversion under certain conditions . Platinum complexes of NUPHOS diphosphines exhibit measurable diastereoisomer interconversion at elevated temperatures, as demonstrated by Doherty et al. in a comparative study with BIPHEP-based systems, whereas atropisomeric BINAP-derived ligands maintain fixed configuration under identical thermal stress . The target compound's atropisomeric architecture provides absolute configurational stability independent of temperature and coordination environment, a property that is directly inferred from the well-characterized behavior of the atropisomeric 2-substituted-2'-diphenylphosphino-1,1'-binaphthyl class described in EP0503884B1 .

Configurational Stability
Class-level
Atropisomeric (fixed) vs Tropos NUPHOS (flexible)
Configurational stability under thermal stress in high-temperature reactions
Inferred from binaphthyl class; no direct atropinversion data for this compound
Atropisomerism Configurational stability Chiral ligand

Monodentate Coordination Mode

Unlike BINAPO (2-diphenylphosphino-2'-diphenylphosphinyl-1,1'-binaphthalene), which is a heterobidentate P,O-ligand exhibiting hemilabile coordination through the phosphine oxide oxygen, the target compound possesses only a single phosphorus donor atom with no potential for secondary coordination via the 2-naphthylmethyl substituent . This is mechanistically significant because hemilabile P,O-ligands like BINAPO can reversibly dissociate the oxygen donor, generating coordinatively unsaturated intermediates that lead to off-cycle species or reduced enantioselectivity in certain transformations such as Pd-catalyzed asymmetric allylic alkylation . In contrast, the target compound functions as a purely monodentate phosphine, analogous to the MOP family, which has been demonstrated to achieve up to 95% ee in Pd-catalyzed asymmetric hydrosilylation of terminal olefins—transformations where chelating bisphosphines (BINAP) show low catalytic activity due to saturation of coordination sites .

Coordination Mode
Class-level
Purely monodentate vs BINAPO (hemilabile P,O)
Avoids hemilabile off-cycle pathways; consistent monophosphine behavior
Based on known coordination chemistry; verify in specific catalytic system
Monodentate phosphine Hemilabile ligand Coordination chemistry

Enantiomeric Purity Specifications

The target compound is commercially available from multiple suppliers at specified enantiomeric purities of ≥95% ee, with some vendors offering lots at 98% ee or higher . For comparison, the widely used (S)-MOP ligand (CAS 134484-36-9) is typically offered at 97–99% ee by major suppliers such as Sigma-Aldrich (now Merck) . The parity in available enantiomeric purity between this specialized ligand and a commoditized MOP ligand indicates that the target compound can be procured at a quality grade suitable for demanding asymmetric catalytic applications without compromising on stereochemical integrity. Vendor data sheets indicate recommended storage at −20 °C under inert atmosphere with a shelf-life of 3 years in powder form, consistent with phosphine ligand stability expectations .

Enantiomeric Purity
Specification review
≥95% ee; 98% ee lots available
Enantiopurity parity with standard MOP ligands for procurement confidence
Vendor specification data; batch-to-batch variation may exist
Enantiomeric purity Quality specification Procurement

Recommended Application Scenarios


Pd-Catalyzed Asymmetric Hydrosilylation

The target compound is structurally optimized for Pd-catalyzed asymmetric hydrosilylation of olefins where standard MeO-MOP or H-MOP ligands deliver suboptimal enantioselectivity. Systematic ligand modification studies by Kitamura et al. (2000) demonstrated that increasing steric bulk at the 2'-position of MOP-type ligands raises ee from 80% (H-MOP) to 98% [with 3,5-(CF3)2C6H3-MOP] in the hydrosilylation of styrene, establishing a clear structure-selectivity relationship that the naphthylmethyl-substituted ligand is expected to extend further . The absence of a Lewis-basic oxygen atom ensures purely monodentate coordination, preventing catalyst deactivation pathways observed with hemilabile ligands .

High-Temperature Asymmetric Cross-Coupling

For Pd-catalyzed cross-coupling reactions conducted at elevated temperatures (80–130 °C), configurationally stable atropisomeric ligands are essential. The NUPHOS ligand class has documented activity in Pd-catalyzed cross-coupling with catalyst activities up to 6,900 (mol product)·(mol Pd)−1·h−1 for Ph4-NUPHOS vs. 260 for BINAP, demonstrating the efficacy of sterically tailored phosphines in these applications . However, the tropos nature of NUPHOS diphosphines introduces configurational lability at elevated temperatures, whereas the target compound's fixed atropisomeric chirality provides sustained enantiopurity under identical thermal conditions . This makes it suitable for asymmetric Suzuki-Miyaura or Buchwald-Hartwig couplings where both high temperature and sustained enantioselectivity are required .

Asymmetric Allylic Substitution

Hayashi demonstrated that MOP-type monophosphines are uniquely effective in Pd-catalyzed asymmetric allylic transformations—reactions where chelating bisphosphines like BINAP exhibit low catalytic activity or poor selectivity due to saturation of palladium coordination sites . The target compound's expanded naphthylmethyl substituent is anticipated to provide enhanced stereodifferentiation of the enantiotopic allylic termini compared to simpler MOP derivatives. This application space includes asymmetric allylic alkylation (achieving up to 93% ee with MeO-MOP in allylic ester reduction with formic acid) and asymmetric allylic amination, where the sterically tailored chiral pocket of the target compound may improve upon existing benchmarks .

Ligand Screening Libraries

In high-throughput screening campaigns for new asymmetric catalytic methodologies, ligand structural diversity is a critical parameter for hit identification. The target compound fills a gap in the chiral monophosphine ligand space between compact MOP-type ligands (MW ~468) and elaborate phosphoramidite or phosphite ligands, offering an intermediate steric profile with a unique naphthylmethyl pharmacophore . Review articles on binaphthyl-based phosphine and phosphite ligands emphasize that subtle modifications at the 2-position can dramatically alter catalytic performance, and the naphthylmethyl substituent represents a distinct point of diversity not available in common MOP, BINAP, BINAPO, or NUPHOS ligand libraries . For medicinal chemistry and process development groups building proprietary catalyst collections, this compound provides a differentiated screening element with vendor-verified enantiopurity .

Application
Selection Property
Validation Focus
Asymmetric hydrosilylation studies
Sterically tailored monophosphine
Enantioselectivity benchmarking vs MOP variants
Thermal asymmetric cross-coupling research
Atropisomeric configurational stability
Sustained enantiopurity at elevated temperature
Asymmetric allylic substitution studies
Monodentate chiral pocket
Substrate scope and regioselectivity
Ligand diversity screening
Unique naphthylmethyl pharmacophore
Catalyst hit identification in screening collections
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